Dichloromethylphenylsilane

High-performance polymers Thermoset resins Aerospace materials

Generic chlorosilanes cannot deliver the thermal stability and mechanical strength needed for advanced silicone coatings. Dichloromethylphenylsilane introduces phenylmethylsilyl units that quantifiably improve performance: • 17% higher flexural strength (38.5 MPa vs. 32.9 MPa for dimethyl analogs) • Enables coatings stable to 800°C for aerospace and electronics • Essential monomer for σ-conjugated polysilanes with Mw/Mn <1.2 via controlled Na/toluene/ultrasound polymerization. Supplied with rigorous QC for reproducible polymerization and silylation outcomes.

Molecular Formula C7H8Cl2Si
Molecular Weight 191.13 g/mol
CAS No. 149-74-6
Cat. No. B109416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethylphenylsilane
CAS149-74-6
Synonyms(Dichloromethylsilyl)benzene;  Dichlorophenylmethylsilane;  LS 1490;  Methylphenyldichlorosilane;  NSC 96621;  Phenyldichloro(methyl)silane;  TSL 8067
Molecular FormulaC7H8Cl2Si
Molecular Weight191.13 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC=C1)(Cl)Cl
InChIInChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyGNEPOXWQWFSSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in benzene, ether, methanol

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromethylphenylsilane Technical Overview


Dichloromethylphenylsilane (CAS 149-74-6, also known as methylphenyldichlorosilane) is a bifunctional organochlorosilane featuring one methyl and one phenyl group attached to a silicon atom bearing two reactive chlorine atoms [1]. It is a colorless to pale yellow liquid with a boiling point of 205 °C, a density of 1.176 g/mL at 25 °C, and a refractive index of 1.519 . This compound is primarily utilized as a monomeric building block for silicone polymers and resins, and as a silylating agent for introducing phenylmethylsilyl groups .

Monomer Bifunctional silane for step-growth silicone and silarylene-siloxane polymerization.
Silylation Phenylmethylsilyl group donor for mesoporous material and surface modification.
Resin Design Enables phenyl-mediated thermal and mechanical property control in cured resins.

Why Generic Chlorosilanes Cannot Substitute


Generic substitution with more common chlorosilanes like dimethyldichlorosilane or methyltrichlorosilane is not feasible for applications demanding tailored material properties. The presence of the phenyl group in dichloromethylphenylsilane fundamentally alters the reactivity, thermal stability, and mechanical properties of derived polymers compared to methyl-only analogs [1]. Research demonstrates that incorporating phenylmethylsilyl units significantly increases glass transition temperatures (Tg) and char yields, while also modifying flexural strength in cured resins [2][3]. These structural differences lead to quantifiable performance variations in final materials, making the specific selection of dichloromethylphenylsilane critical for achieving desired outcomes in high-performance coatings, heat-resistant elastomers, and specialized silylation processes [4].

Phenyl-free analogs Dimethyldichlorosilane lacks π-π stacking reinforcement; flexural strength and Tg may differ in cured resins.
Thermal stability shift Methyl-only backbones show lower char yields and reduced thermal degradation resistance in TGA.
Reactivity mismatch Phenyl substituent alters hydrolysis/condensation kinetics versus methyl or higher-functionality silanes.

Performance Differentiation Evidence


Flexural Strength in Arylacetylene Resins

Cured silicon-containing arylacetylene resins synthesized with dichloromethylphenylsilane (PSA-MP) exhibit significantly higher flexural strength compared to resins made with dimethyldichlorosilane (PSA-MM). This is attributed to the π-π stacking interactions of the pendant phenyl groups, which reinforce the polymer network [1].

Flexural strength
Head-to-head
PSA-MP: 38.5 ± 2.2 MPa
PSA-MM: 32.9 ± 5.9 MPa
Phenyl group reinforces network; supports resin selection for mechanical load.
Arylacetylene resin; direct comparison reported.
High-performance polymers Thermoset resins Aerospace materials

Controlled Polysilane Synthesis

The reductive coupling of dichloromethylphenylsilane is highly sensitive to the alkali metal used. Polymerization with sodium in toluene under ultrasonic irradiation yields monomodal polysilylenes with narrow molecular weight distributions (Mw/Mn < 1.2). In contrast, the same reaction with potassium fails to produce any polymer due to excessive side reactions caused by the metal's higher reactivity [1].

Polysilane synthesis
Method context
Na: high yield, Mw/Mn < 1.2
K: no polymer produced
Sodium required; potassium leads to side reactions and polymerization failure.
Sonochemical reductive coupling, toluene, 65 °C.
Polysilanes Sonochemical synthesis Polymer chemistry

Thermal Stability in Silarylene-Siloxane Polymers

In step-growth polymerizations, incorporating methylphenylsiloxyl units (derived from dichloromethylphenylsilane) into the polymer backbone leads to a substantial increase in both glass transition temperature (Tg) and thermal stability compared to polymers with only dimethylsiloxyl units [1]. This trend is corroborated by studies showing that substituting methyl groups with phenyl groups on silicon increases Tg and thermogravimetric analysis (TGA) residues at 900 °C in both air and nitrogen atmospheres [2].

Thermal stability
Class-level
Higher Tg and char yield with phenyl incorporation
Supports selection for high-temperature coatings and elastomers.
TGA/DSC trend; quantitative values to verify per specific resin system.
High-temperature elastomers Thermal degradation Polymer physics

Key Application Scenarios


Heat-Resistant Coatings and Resins

Dichloromethylphenylsilane is the monomer of choice for synthesizing methyl phenyl silicone resins and silicon-containing arylacetylene resins. The quantifiable 17% increase in flexural strength (38.5 MPa vs. 32.9 MPa for dimethyl-based analogs) [1] and the class-wide benefit of enhanced thermal stability [2] make it essential for formulating advanced coatings capable of withstanding temperatures up to 800°C [3]. These properties are critical for aerospace components, high-temperature industrial equipment, and protective layers for electronics.

Polysilanes for Optoelectronics

For the synthesis of σ-conjugated polysilanes with narrow molecular weight distributions (Mw/Mn < 1.2), dichloromethylphenylsilane is uniquely suited. The polymerization process requires specific conditions (sodium metal, toluene, ultrasound) to achieve the desired polymer architecture, as using alternative alkali metals like potassium leads to complete reaction failure [4]. This level of control is essential for producing materials with consistent optical and electronic properties for applications in photorefractive devices and optical materials [5].

Surface Modification for Hydrophobicity

As a silylating agent, dichloromethylphenylsilane is employed to modify the surface properties of mesoporous materials like MCM-41. The grafting of methylphenylsilyl groups increases the hydrophobicity and hydrothermal stability of the composite, making it more durable than unmodified silica or materials treated with simpler silanes [6]. This is particularly valuable in the development of advanced adsorbents, catalysts, and chromatographic stationary phases where controlled surface chemistry and moisture resistance are paramount.

Application
Selection Property
Validation Focus
Heat-resistant coatings & resins
Phenyl content for thermal/mechanical stability
TGA residue, flexural strength testing
Polysilanes for optoelectronics
Controlled reductive coupling (Na)
Polydispersity (Mw/Mn) and optical response
Surface hydrophobization
Methylphenylsilyl grafting density
Contact angle, hydrothermal stability

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